molecular formula C28H26BrNO5 B12006765 4-(4-(Benzyloxy)-2-methylbenzoyl)-5-(4-bromophenyl)-3-hydroxy-1-(2-methoxyethyl)-1H-pyrrol-2(5H)-one CAS No. 500272-23-1

4-(4-(Benzyloxy)-2-methylbenzoyl)-5-(4-bromophenyl)-3-hydroxy-1-(2-methoxyethyl)-1H-pyrrol-2(5H)-one

Cat. No.: B12006765
CAS No.: 500272-23-1
M. Wt: 536.4 g/mol
InChI Key: OGJKMBVYOSHSCJ-SHHOIMCASA-N
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Description

4-(4-(Benzyloxy)-2-methylbenzoyl)-5-(4-bromophenyl)-3-hydroxy-1-(2-methoxyethyl)-1H-pyrrol-2(5H)-one is a complex organic compound with a unique structure that combines various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-(Benzyloxy)-2-methylbenzoyl)-5-(4-bromophenyl)-3-hydroxy-1-(2-methoxyethyl)-1H-pyrrol-2(5H)-one typically involves multiple steps:

    Formation of the Pyrrole Core: The initial step often involves the formation of the pyrrole core through a Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with an amine.

    Introduction of the Benzyloxy and Methylbenzoyl Groups: The benzyloxy and methylbenzoyl groups can be introduced via Friedel-Crafts acylation reactions, using appropriate benzoyl chlorides and aluminum chloride as a catalyst.

    Hydroxylation: The hydroxyl group can be introduced through selective oxidation reactions, often using reagents like pyridinium chlorochromate (PCC) or Jones reagent.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of continuous flow reactors for better control of reaction conditions and scaling up the processes to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxyl group in the compound can undergo oxidation to form a ketone or aldehyde.

    Reduction: The carbonyl groups can be reduced to alcohols using reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The bromine atom can be substituted with various nucleophiles, such as amines or thiols, to form new derivatives.

Common Reagents and Conditions

    Oxidation: PCC, Jones reagent

    Reduction: LiAlH4, NaBH4

    Substitution: Nucleophiles like amines, thiols, under basic conditions

Major Products

    Oxidation: Ketones, aldehydes

    Reduction: Alcohols

    Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

Chemistry

In organic synthesis, this compound can serve as a building block for more complex molecules. Its various functional groups allow for diverse chemical modifications, making it valuable in the synthesis of pharmaceuticals and fine chemicals.

Biology

The compound’s structure suggests potential biological activity, which could be explored in drug discovery and development. Its ability to interact with biological targets could make it a candidate for therapeutic applications.

Medicine

Due to its potential biological activity, this compound might be investigated for its pharmacological properties, including anti-inflammatory, anticancer, or antimicrobial activities.

Industry

In material science, the compound could be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The exact mechanism of action would depend on the specific application. In a biological context, the compound might interact with enzymes or receptors, modulating their activity. The presence of multiple functional groups allows for various interactions at the molecular level, potentially affecting multiple pathways.

Comparison with Similar Compounds

Similar Compounds

  • 4-(4-Methoxybenzoyl)-5-(4-bromophenyl)-3-hydroxy-1-(2-methoxyethyl)-1H-pyrrol-2(5H)-one
  • 4-(4-Benzyloxy)-2-methylbenzoyl)-5-(4-chlorophenyl)-3-hydroxy-1-(2-methoxyethyl)-1H-pyrrol-2(5H)-one

Uniqueness

The uniqueness of 4-(4-(Benzyloxy)-2-methylbenzoyl)-5-(4-bromophenyl)-3-hydroxy-1-(2-methoxyethyl)-1H-pyrrol-2(5H)-one lies in its combination of functional groups, which provides a versatile platform for chemical modifications and potential applications in various fields. The presence of both benzyloxy and bromophenyl groups, along with the hydroxyl and methoxyethyl functionalities, distinguishes it from similar compounds and enhances its reactivity and potential utility.

Properties

CAS No.

500272-23-1

Molecular Formula

C28H26BrNO5

Molecular Weight

536.4 g/mol

IUPAC Name

(4E)-5-(4-bromophenyl)-4-[hydroxy-(2-methyl-4-phenylmethoxyphenyl)methylidene]-1-(2-methoxyethyl)pyrrolidine-2,3-dione

InChI

InChI=1S/C28H26BrNO5/c1-18-16-22(35-17-19-6-4-3-5-7-19)12-13-23(18)26(31)24-25(20-8-10-21(29)11-9-20)30(14-15-34-2)28(33)27(24)32/h3-13,16,25,31H,14-15,17H2,1-2H3/b26-24+

InChI Key

OGJKMBVYOSHSCJ-SHHOIMCASA-N

Isomeric SMILES

CC1=C(C=CC(=C1)OCC2=CC=CC=C2)/C(=C\3/C(N(C(=O)C3=O)CCOC)C4=CC=C(C=C4)Br)/O

Canonical SMILES

CC1=C(C=CC(=C1)OCC2=CC=CC=C2)C(=C3C(N(C(=O)C3=O)CCOC)C4=CC=C(C=C4)Br)O

Origin of Product

United States

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